

A Comparative Guide to ^1H and ^{13}C NMR Data of Pyrazole Ligands

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Compound of Interest

Compound Name: 1-Allyl-3,5-dimethylpyrazole

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This guide provides a comprehensive comparison of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for a variety of pyrazole-based ligands. The information herein is intended to serve as a valuable resource for the identification, characterization, and purity assessment of these important heterocyclic compounds, which are frequently utilized in medicinal chemistry and materials science.

Introduction to NMR Spectroscopy of Pyrazole Ligands

NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including pyrazole ligands. The chemical shifts (δ) observed in ^1H and ^{13}C NMR spectra are highly sensitive to the electronic environment of the nuclei. Consequently, the position and nature of substituents on the pyrazole ring significantly influence the observed NMR data, providing a detailed fingerprint of the molecule's structure.

This guide summarizes typical chemical shift ranges for protons and carbons in pyrazole ligands and presents a generalized experimental protocol for data acquisition. Furthermore, logical relationships between pyrazole structure and NMR spectral data, as well as a standard experimental workflow, are illustrated using diagrams.

Data Presentation: ^1H and ^{13}C NMR Chemical Shift Comparison

The following tables summarize the typical ^1H and ^{13}C NMR chemical shift ranges for unsubstituted and substituted pyrazole ligands. The data has been compiled from various scientific sources and is presented for comparative purposes. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Typical ^1H NMR Chemical Shifts (δ , ppm) for Pyrazole Ligands in CDCl_3 or DMSO-d_6

Proton	Unsubstituted Pyrazole	Substituted Pyrazoles	Notes
N-H	12.0 - 13.0 (broad)	10.0 - 14.0 (broad)	Often broad and its position is concentration and solvent dependent. May not be observed due to exchange.
H-3	~7.6	7.5 - 8.5	Downfield shift with electron-withdrawing groups at C5.
H-4	~6.3	6.0 - 7.0	Generally the most shielded proton on the ring. ^[1]
H-5	~7.6	7.5 - 8.5	Downfield shift with electron-withdrawing groups at C3.
Substituent Protons	-	Varies widely	e.g., Methyl protons typically appear between 2.2 and 2.5 ppm.

Table 2: Typical ^{13}C NMR Chemical Shifts (δ , ppm) for Pyrazole Ligands in CDCl_3 or DMSO-d_6

Carbon	Unsubstituted Pyrazole	Substituted Pyrazoles	Notes
C-3	~135	130 - 160	Chemical shift is highly sensitive to the nature of the substituent at this position. [2] [3]
C-4	~105	100 - 115	Generally the most shielded carbon on the ring.
C-5	~135	130 - 150	Chemical shift is highly sensitive to the nature of the substituent at this position. [2] [3]
Substituent Carbons	-	Varies widely	e.g., Methyl carbons typically appear between 10 and 20 ppm.

Experimental Protocols

A generalized experimental protocol for acquiring ^1H and ^{13}C NMR spectra of pyrazole ligands is outlined below. Specific parameters may need to be optimized depending on the instrument, the specific compound, and the desired resolution.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the pyrazole ligand.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be performed manually or automatically.
- Tune and match the probe for the ^1H and ^{13}C frequencies to ensure optimal signal transmission and detection.
- For ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- For ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a 30° or 45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024 or more) is typically required.

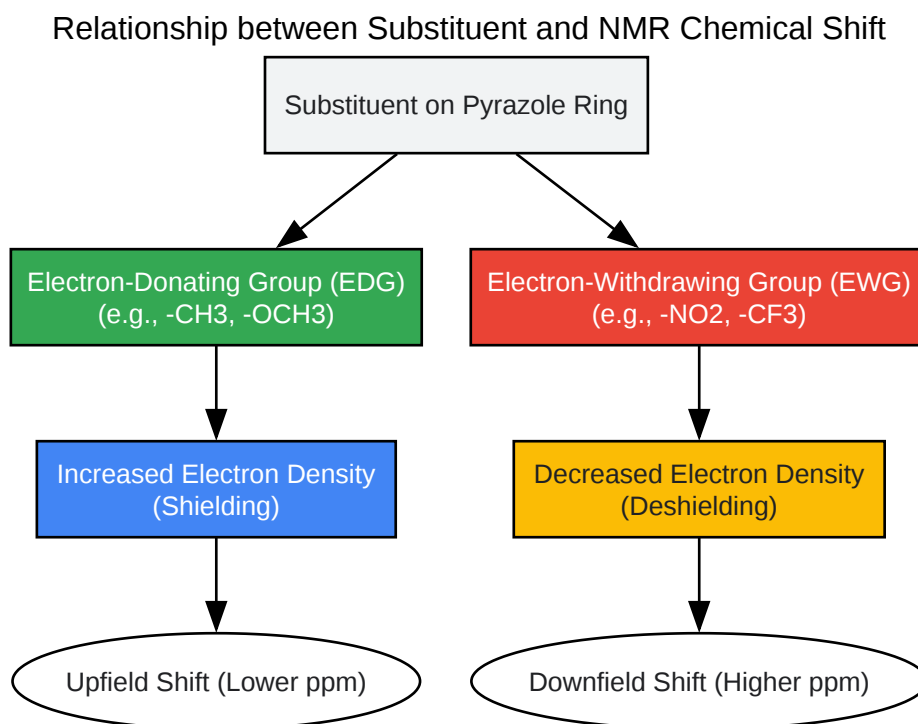
3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different protons.
- Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Visualizations

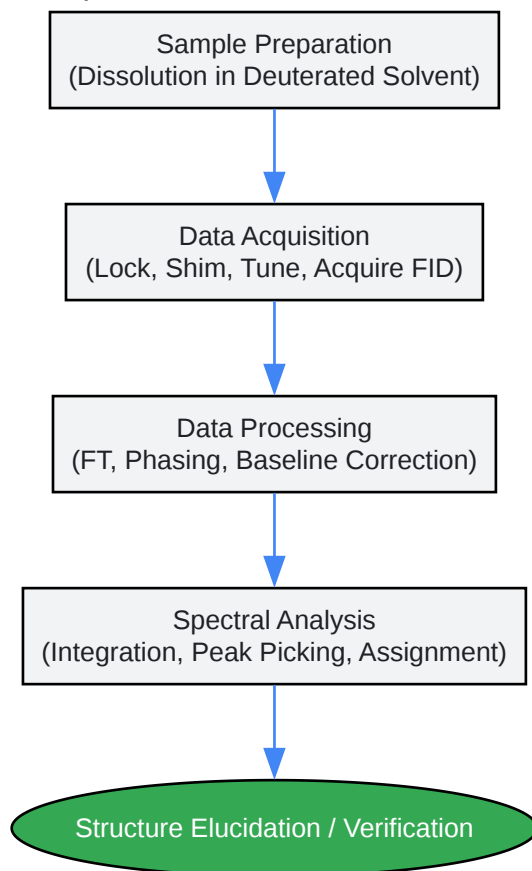
The following diagrams illustrate key relationships and workflows relevant to the NMR analysis of pyrazole ligands.



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Caption: Substituent effects on NMR chemical shifts.

General Experimental Workflow for NMR Analysis



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Caption: A typical workflow for NMR analysis.

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